molecular formula C8H8BrFO B591713 (4-Bromo-2-fluoro-6-methylphenyl)methanol CAS No. 1417736-81-2

(4-Bromo-2-fluoro-6-methylphenyl)methanol

Cat. No.: B591713
CAS No.: 1417736-81-2
M. Wt: 219.053
InChI Key: PESYSSUAYBQHJY-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-6-methylphenyl)methanol: is an organic compound with the molecular formula C8H8BrFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-2-fluoro-6-methylbenzene.

    Grignard Reaction: The brominated aromatic compound undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding phenylmagnesium bromide intermediate.

    Formylation: The intermediate is then treated with formaldehyde to introduce the hydroxymethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Handling: Handling of large quantities of starting materials and reagents.

    Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: Purification steps such as distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-6-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of (4-Bromo-2-fluoro-6-methylphenyl)formaldehyde or (4-Bromo-2-fluoro-6-methylbenzoic acid).

    Reduction: Formation of (4-Bromo-2-fluoro-6-methylphenyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-fluoro-6-methylphenyl)methanol has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of materials with specific properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-6-methylphenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-fluoro-6-methylphenyl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.

    (4-Bromo-2-fluoro-6-methylbenzoic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    (4-Bromo-2-fluoro-6-methylphenyl)methane: Similar structure but without the hydroxyl group.

Uniqueness

(4-Bromo-2-fluoro-6-methylphenyl)methanol is unique due to the presence of the hydroxymethyl group, which imparts specific reactivity and potential for further functionalization

Properties

IUPAC Name

(4-bromo-2-fluoro-6-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESYSSUAYBQHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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